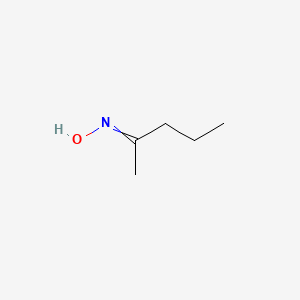

(E)-2-Pentanone oxime

Übersicht

Beschreibung

Oximes are renowned for their widespread applications in medicinal chemistry, serving as antidotes for organophosphate poisoning, drugs, and intermediates for the synthesis of several pharmacological derivatives . They are also valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies .

Synthesis Analysis

Oximes, such as aldoximes and ketoximes, are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .Molecular Structure Analysis

Oximes possess unique characteristics imparted by their nucleophilic nitrogen and oxygen, and their ambiphilic carbon . They share some commonalities with imines, which include the ability to access amines through reduction or the ability to isomerize about the double bond .Chemical Reactions Analysis

Oximes have reactivity towards photocatalysis and transition metals, making them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines .Physical And Chemical Properties Analysis

The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity . Despite their structural similarities, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Pentanone oxime, also known as Methylpropylketoxim or (E)-2-Pentanone oxime, focusing on six unique applications:

Anti-Skinning Agent in Paints and Coatings

2-Pentanone oxime is widely used as an anti-skinning agent in the paint and coatings industry. It prevents the formation of a skin on the surface of paints and varnishes during storage, ensuring the product remains usable for a longer period. This is particularly important for alkyd-based paints, where skin formation can lead to significant material waste .

Corrosion Inhibitor

In the field of materials science, 2-Pentanone oxime serves as a corrosion inhibitor. It is used to protect metal surfaces from oxidation and corrosion, especially in aqueous environments. This application is crucial in extending the lifespan of metal components in various industrial settings .

Intermediate in Organic Synthesis

2-Pentanone oxime is an important intermediate in organic synthesis. It is used in the production of various pharmaceuticals, agrochemicals, and other fine chemicals. Its role as a building block in the synthesis of more complex molecules makes it valuable in chemical research and manufacturing .

Antioxidant

In the field of polymer chemistry, 2-Pentanone oxime acts as an antioxidant. It helps in stabilizing polymers by preventing oxidative degradation, which can lead to the deterioration of material properties. This application is essential in enhancing the durability and performance of polymer-based products .

Blocking Agent in Polyurethane Production

2-Pentanone oxime is used as a blocking agent in the production of polyurethane. It temporarily blocks isocyanate groups, preventing premature reactions during the manufacturing process. This controlled reactivity is crucial for producing high-quality polyurethane products with desired properties .

Oxygen Scavenger

In the field of food packaging and preservation, 2-Pentanone oxime functions as an oxygen scavenger. It helps in maintaining the quality and shelf life of packaged foods by removing residual oxygen, which can cause spoilage and degradation of food products .

Wirkmechanismus

Zukünftige Richtungen

Oximes are valuable, versatile scaffolds of interest in medicinal and materials chemistry, as well as for synthetic use . Future directions in the development of oxime and other drug delivery systems into the CNS are being explored . The challenges of using oximes for diverse applications are being addressed, and insight into future directions in these areas is being offered .

Eigenschaften

IUPAC Name |

N-pentan-2-ylidenehydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-4-5(2)6-7/h7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSXGNXGAJUIPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031548 | |

| Record name | 2-Pentanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-pentan-2-ylidenehydroxylamine | |

CAS RN |

623-40-5 | |

| Record name | 2-Pentanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-acetylpiperazin-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534716.png)

![4-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2534718.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2534722.png)

![N-Methyl-N-[2-oxo-2-[2-(1-propan-2-yltriazol-4-yl)propan-2-ylamino]ethyl]prop-2-enamide](/img/structure/B2534723.png)

![5-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2534726.png)

![N-[(3-Methylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534731.png)

![Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate](/img/structure/B2534732.png)